![molecular formula C22H19BrClNO2 B4138931 3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorobenzyl)-3-phenylpropanamide](/img/structure/B4138931.png)
3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorobenzyl)-3-phenylpropanamide
Overview
Description
3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorobenzyl)-3-phenylpropanamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorobenzyl)-3-phenylpropanamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorobenzyl)-3-phenylpropanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has also been found to exhibit antioxidant activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorobenzyl)-3-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological activities have been extensively studied. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorobenzyl)-3-phenylpropanamide. One possible direction is to investigate its potential use in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Another possible direction is to investigate its potential use in the treatment of Alzheimer's disease. This compound has been found to exhibit antioxidant activity, which could make it a promising candidate for the treatment of neurodegenerative diseases. Finally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases.
Scientific Research Applications
3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorobenzyl)-3-phenylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-N-[(2-chlorophenyl)methyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO2/c23-17-10-11-21(26)19(12-17)18(15-6-2-1-3-7-15)13-22(27)25-14-16-8-4-5-9-20(16)24/h1-12,18,26H,13-14H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRKFDNANFNEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2Cl)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0091923.P001 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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